Benzene, 1,1'-(1,7-octadiyne-1,8-diyl)bis-
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Overview
Description
Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- is an organic compound with the molecular formula C20H14 It is characterized by the presence of two benzene rings connected by a 1,7-octadiyne chain
Preparation Methods
The synthesis of Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- typically involves the coupling of two benzene rings with a 1,7-octadiyne chain. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process .
Chemical Reactions Analysis
Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Research into the biological activity of this compound is ongoing, with studies investigating its potential as an inhibitor of certain enzymes or as a ligand for specific receptors.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- can be compared with other similar compounds, such as:
Benzene, 1,1’-(1,3,5,7-octatetraene-1,8-diyl)bis-: This compound has a similar structure but contains a 1,3,5,7-octatetraene chain instead of a 1,7-octadiyne chain.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: This compound features a 2-butyne chain connecting the benzene rings.
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: This compound has a 1,3-butadiyne chain linking the benzene rings.
The uniqueness of Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- lies in its specific structural arrangement, which imparts distinct electronic and chemical properties compared to its analogs.
Properties
CAS No. |
13225-62-2 |
---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
8-phenylocta-1,7-diynylbenzene |
InChI |
InChI=1S/C20H18/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h5-6,9-12,15-18H,1-4H2 |
InChI Key |
WRAUIFZBNJLIKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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